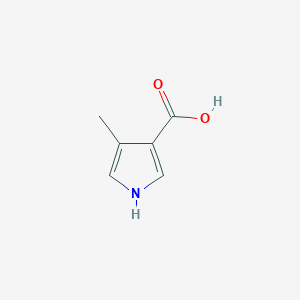

4-Methyl-1H-Pyrrol-3-carbonsäure

Übersicht

Beschreibung

4-Methyl-1H-pyrrole-3-carboxylic acid is a derivative of pyrrole, a five-membered aromatic heterocycle with a nitrogen atom. The compound is characterized by a methyl group at the fourth position and a carboxylic acid group at the third position on the pyrrole ring. This structure is a key building block in various chemical syntheses and has potential biological applications.

Synthesis Analysis

The synthesis of pyrrole derivatives can involve various strategies, including unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Additionally, the synthesis of pyrrole-2-carboxylic acid derivatives has been reported to be effective using Cu-catalyzed reactions of primary anilines with aryl halides . These methods provide a direct route to synthesize substituted pyrrole derivatives, which can be further modified to obtain specific compounds like 4-Methyl-1H-pyrrole-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques. For instance, quantum chemical calculations using density functional theory (DFT) can predict the thermodynamic parameters, indicating that the formation of such compounds is exothermic and spontaneous at room temperature . The vibrational analysis and spectroscopic properties can be studied through FT-IR, UV-Vis, NMR, and Mass spectroscopy, providing insights into the molecular structure and confirming the formation of the compound .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including functionalization reactions, as seen in the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides or imidazo[4,5-b]pyridine derivatives . The reactivity of these compounds can be further analyzed using local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices, which help in determining the reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be deduced from experimental and theoretical studies. The vibrational frequencies, geometric parameters, and molecular energy values can be obtained from DFT calculations, which are in good agreement with experimental data . The binding energy of dimers formed through intermolecular hydrogen bonding can be calculated, indicating the strength of these interactions . Additionally, the electronic properties such as HOMO-LUMO energy gaps can be investigated to understand the electronic transitions within the molecule .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Medikamentenentwicklung

Die Synthese von Pyrrol-3-carbonsäureamiden ist von großem Interesse aufgrund ihrer zentralen Rolle in erfolgreichen Medikamenten wie Atorvastatin (ein Cholesterinsenker) und Sunitinib (zur Behandlung von Krebs eingesetzt) . Forscher untersuchen Derivate dieser Verbindung für potenzielle therapeutische Anwendungen.

Antifungalmittel

Pyrroleinheiten haben vielfältige Anwendungen in Antimykotika. So ist beispielsweise die 3-(Difluormethyl)-1-methyl-1H-Pyrazol-4-acyl-Gruppe ein wichtiger Bestandteil in kommerziellen Fungiziden wie Isopyrazam, Sedaxan und Bixafen . Die Untersuchung der antifungalen Eigenschaften von 4-Methyl-1H-Pyrrol-3-carbonsäure-Derivaten könnte vielversprechende Ergebnisse liefern.

Antivirale Aktivität

Pyrrol-haltige Verbindungen sind dafür bekannt, die reverse Transkriptase (z. B. HIV-1-Reverse-Transkriptase) und zelluläre DNA-Polymerasen zu hemmen . Die Erforschung der potenziellen antiviralen Wirkungen von this compound-Derivaten könnte wertvoll sein.

Antioxidative Eigenschaften

Bestimmte Derivate dieser Verbindung wurden auf ihre antioxidative Aktivität mittels Methoden wie Wasserstoffperoxid-Abfangen, Stickstoffmonoxid-Abfangen, DPPH- und FRAP-Assays untersucht . Die Untersuchung des antioxidativen Potenzials von this compound könnte zum Verständnis ihrer gesundheitlichen Vorteile beitragen.

Bioaktive Verbindungen

Strukturell verwandte 4-Oxo-Derivate von Pyrrol-3-carbonsäuren haben Bioaktivität gezeigt, darunter antimalarielle und HIV-1-Protease-inhibitorische Wirkungen . Weitere Erkundung dieser Derivate könnte neue Anwendungen aufdecken.

Organische Synthese und Cyclisierungsreaktionen

Die Cyclisierungsmodi und Synthesewege der Verbindung sind von Interesse. Forscher haben Cyclisierungsreaktionen von ähnlich funktionalisierten Enaminen untersucht, die bevorzugte Wege unter bestimmten Bedingungen aufdecken . Die Untersuchung von Cyclisierungsmechanismen unter Beteiligung von this compound könnte zu innovativen Synthesemethoden führen.

Zukünftige Richtungen

The future directions of research on 4-Methyl-1h-pyrrole-3-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the diverse biological activities of pyrrole derivatives, there may be potential for the development of new therapeutic agents .

Wirkmechanismus

Target of Action

Pyrrole-3-carboxylic acid amides, a related class of compounds, are known to be central to successful drugs like atorvastatin and sunitinib .

Mode of Action

It’s worth noting that related compounds, such as 2-methyl-4-oxo-4,5-dihydro-1h-pyrrole-3-carboxylic acid phenylamide, have been obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

Biochemical Pathways

Related compounds, such as pyrrole-3-carboxylic acid amides, are known to have antimalarial and hiv-1 protease inhibitory activities .

Eigenschaften

IUPAC Name |

4-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-7-3-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPOCCDGHHTZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298067 | |

| Record name | 4-methyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64276-66-0 | |

| Record name | 4-Methyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64276-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 120446 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064276660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64276-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

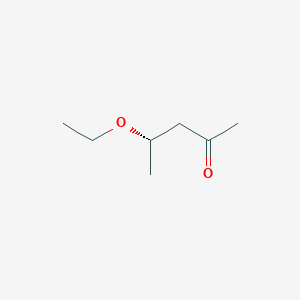

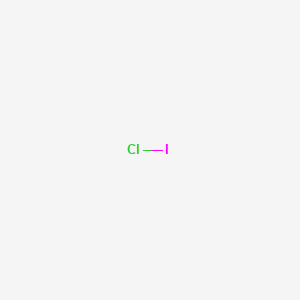

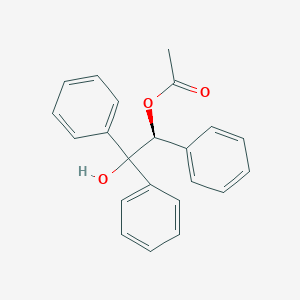

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)

![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)

![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)

![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)